molecular formula C30H26O15 B12390056 Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside

Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside

Katalognummer: B12390056
Molekulargewicht: 626.5 g/mol
InChI-Schlüssel: IHBVMUCQCZEAPW-LIIVASQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside can be isolated from plants such as Polygonum viscosum . The synthetic preparation involves the glycosylation of quercetin with galactose derivatives under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature to ensure the formation of the desired glycoside bond.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups, which can alter the compound’s biological activity and properties .

Wissenschaftliche Forschungsanwendungen

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside has been extensively studied for its scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside is unique compared to other similar compounds due to its specific glycosylation pattern and the presence of the caffeoyl group. Similar compounds include:

These comparisons highlight the uniqueness of Quercetin-3-O-(6’'-O-Ecaffeoyl)-|A-D-galactopyranoside in terms of its structure and biological effects.

Eigenschaften

Molekularformel

C30H26O15

Molekulargewicht

626.5 g/mol

IUPAC-Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24+,26+,27-,30+/m1/s1

InChI-Schlüssel

IHBVMUCQCZEAPW-LIIVASQWSA-N

Isomerische SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Kanonische SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.